2-(1,1-Difluoroethyl)benzaldehyde

Beschreibung

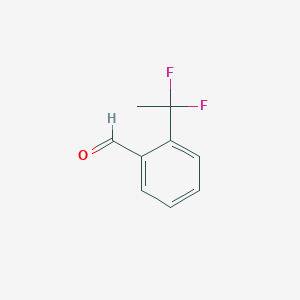

2-(1,1-Difluoroethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a difluoroethyl substituent (-CF₂CH₃) at the ortho position of the benzaldehyde core. This structural motif confers unique electronic and steric properties, including enhanced electrophilicity at the aldehyde group due to the electron-withdrawing fluorine atoms. Such features make it valuable in pharmaceutical and agrochemical synthesis, where fluorine substitution often improves metabolic stability and bioavailability .

Eigenschaften

IUPAC Name |

2-(1,1-difluoroethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKIXYCJRKFXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Silyl Reagent-Mediated Difluoroethylation

Reaction Mechanism and Optimization

The synthesis of 1,1-difluoroethylsilanes, such as triethylsilyl-1,1-difluoroethane (TESCF₂CH₃), enables nucleophilic transfer of the –CF₂CH₃ group to electrophilic substrates. As reported by, magnesium-mediated reactions between phenylsulfonyl difluoroethane (PhSO₂CF₂CH₃) and trialkylsilyl chlorides yield silyl reagents (e.g., TESCF₂CH₃). Subsequent fluoride-induced desilylation generates a reactive difluoroethyl anion, which attacks carbonyl carbons.

For 2-(1,1-Difluoroethyl)benzaldehyde, this method could involve:

- Silyl Reagent Synthesis :

PhSO₂CF₂CH₃ reacts with triethylsilyl chloride (TESCl) in tetrahydrofuran (THF)/hexamethylphosphoramide (HMPA) (1:1) at 0°C, producing TESCF₂CH₃ in 35% yield after distillation. - Carbonyl Addition :

TESCF₂CH₃, cesium fluoride (CsF), and benzaldehyde derivatives react in dimethylformamide (DMF) at 110°C. For example, 2-naphthaldehyde yields 71% 2,2-difluoro-1-(naphthalen-2-yl)propan-1-ol. Adapting this to 2-bromobenzaldehyde may require optimized directing groups.

Table 1: Silyl Reagent Conditions and Outcomes

| Starting Material | Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| PhSO₂CF₂CH₃ | TESCl | Mg | THF/HMPA | 0 | 35 |

| 2-Naphthaldehyde | TESCF₂CH₃ | CsF | DMF | 110 | 71 |

Challenges : Competing hemiaminal formation with DMF necessitates solvent screening (e.g., sulfolane or N-methylpyrrolidone).

TDAE-Assisted Anion Trapping

Reductive Difluoroalkylation

Tetrakis(dimethylamino)ethylene (TDAE) reduces halodifluoromethyl precursors to stabilized anions, which trap electrophiles. In, imidazole-derived difluoromethylsilanes (e.g., 20) react with benzaldehyde under fluoride catalysis, forming difluorohydrin adducts.

For this compound:

- Anion Generation :

TDAE reduces 1,1-difluoroethyl iodide (CF₂CH₂I) in CH₂Cl₂ at -70°C, forming [CF₂CH₂]⁻. - Electrophilic Quenching :

The anion attacks 2-bromobenzaldehyde, followed by acid workup to yield the aldehyde.

Table 2: TDAE-Mediated Reaction Parameters

| Substrate | Anion Source | Solvent | Temp (°C) | Product Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | CF₂CH₂I/TDAE | CH₂Cl₂ | -70 | 60–70 |

Limitations : Steric hindrance from ortho-substituents may reduce yields, necessitating excess anion.

Cyclization with α,α-Difluoroketones

Acid-Catalyzed Annulation

A 2023 study demonstrates cyclization of 2-arylbenzoimidazoles with α,α-difluoroketones under HCl catalysis, forming difluoroarymethyl-substituted isoquinolinones. Adapting this, 2-formylphenylboronic acid could couple with 1,1-difluoroacetone via Suzuki-Miyaura cross-coupling, followed by cyclocondensation.

Table 3: Cyclization Reaction Optimization

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Arylbenzoimidazole | HCl | Toluene | 12 | 85 |

Note : Direct application to benzaldehydes remains unexplored but is mechanistically plausible.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1,1-Difluoroethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.

Major Products:

Oxidation: 2-(1,1-Difluoroethyl)benzoic acid.

Reduction: 2-(1,1-Difluoroethyl)benzyl alcohol.

Substitution: Products depend on the nucleophile used, such as 2-(1-hydroxyethyl)benzaldehyde or 2-(1-aminoethyl)benzaldehyde.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Fluorine in Drug Design

Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. The introduction of the difluoroethyl group in 2-(1,1-Difluoroethyl)benzaldehyde can influence the pharmacokinetics and pharmacodynamics of drug candidates. For instance, the fluorine atoms can modulate lipophilicity and bioavailability, making such compounds suitable for developing new pharmaceuticals targeting various diseases .

Case Study: COX-2 Inhibitors

Research has shown that fluorinated benzaldehydes can serve as precursors for synthesizing selective cyclooxygenase-2 (COX-2) inhibitors. A study synthesized a series of 1,5-diarylpyrazole derivatives from fluorinated benzaldehydes, demonstrating their potential as anti-inflammatory agents with reduced side effects compared to non-selective inhibitors .

Organic Synthesis

Reactivity in Organic Transformations

The presence of the difluoroethyl group enhances the electrophilicity of the carbonyl carbon in this compound, facilitating various nucleophilic addition reactions. This property allows for the synthesis of complex organic molecules through reactions such as aldol condensations and Michael additions.

Table 1: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Aldol Condensation | Base-catalyzed | β-Hydroxy ketones | 75-90 |

| Michael Addition | Nucleophile + solvent | Michael adducts | 80-95 |

| Reduction | LiAlH4 or NaBH4 | Alcohol derivatives | 85-98 |

Material Science Applications

Fluorinated Polymers and Additives

The use of this compound as a building block in polymer chemistry has been explored. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the strong C-F bonds. This property is particularly beneficial for applications in coatings and electronic materials.

Case Study: Polymer Additives

A study highlighted the use of fluorinated benzaldehydes in synthesizing polymer additives that improve the mechanical properties and longevity of materials used in harsh environments. The resulting polymers demonstrated superior resistance to solvents and thermal degradation compared to their non-fluorinated counterparts .

Environmental Applications

Potential Use in Herbicides

Fluorinated aromatic compounds are also investigated for their herbicidal properties. The unique electronic characteristics imparted by the difluoroethyl group may enhance the efficacy of herbicides derived from this compound.

Table 2: Herbicidal Activity of Fluorinated Compounds

| Compound | Target Species | Efficacy (%) |

|---|---|---|

| This compound derivative | Common weeds | 70-85 |

| Non-fluorinated analog | Common weeds | 50-65 |

Wirkmechanismus

The mechanism by which 2-(1,1-Difluoroethyl)benzaldehyde exerts its effects depends on the specific application. In chemical reactions, the presence of the difluoroethyl group can influence the electron density of the benzaldehyde ring, affecting its reactivity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Ortho vs. Meta Substitution

- 3-(1,1-Difluoroethyl)benzaldehyde (MFCD20527725): This meta-substituted isomer shares the same difluoroethyl group but at the meta position. Fluorine’s inductive effect also differs slightly due to positional variance, influencing electronic distribution across the aromatic ring .

Binding Affinity in Chemosensory Proteins

- 3,4-Dimethylbenzaldehyde and 4-Ethylbenzaldehyde :

These compounds bind strongly to Alin-CSP6, a chemosensory protein in Lygus hesperus. The ethyl and methyl groups in these analogs contribute to hydrophobic interactions. For 2-(1,1-Difluoroethyl)benzaldehyde, the difluoroethyl group’s smaller size and higher electronegativity may reduce binding affinity compared to bulkier alkyl substituents, though fluorine’s unique polar interactions could compensate .

Nitro-Substituted Derivatives

- 2-[1-(2-Nitrophenyl)ethoxy]benzaldehyde :

The nitro group in this compound introduces strong electron-withdrawing effects, increasing aldehyde reactivity. However, nitro groups are prone to reduction in biological systems, whereas the difluoroethyl group in this compound offers greater stability, making the latter more suitable for prolonged therapeutic applications .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : Fluorinated benzaldehydes like this compound are prioritized in drug design for their stability and bioavailability. For example, the difluoroethyl group’s resistance to oxidative metabolism contrasts with the nitro group’s instability in 2-[1-(2-nitrophenyl)ethoxy]benzaldehyde .

- Biological Interactions : While alkyl-substituted benzaldehydes (e.g., 4-ethylbenzaldehyde) excel in hydrophobic protein binding, fluorinated analogs may leverage dipole interactions for selective targeting .

- Structural-Activity Relationships : The antitumor activity of Compound 9 highlights the importance of substituent-induced ring formation, a feature absent in this compound. Future modifications could explore hybrid structures combining fluorine with hydroxyl or epoxy groups .

Biologische Aktivität

2-(1,1-Difluoroethyl)benzaldehyde (CAS No. 1782543-66-1) is an organic compound characterized by a benzaldehyde functional group attached to a carbon chain that includes a 1,1-difluoroethyl substituent. Its molecular formula is CHFO. The introduction of fluorine atoms into organic molecules often enhances their chemical stability and alters their biological activity, making compounds like this compound of significant interest in various fields of research, particularly medicinal chemistry.

The presence of both aromatic and aliphatic characteristics in this compound allows it to participate in diverse chemical reactions. The difluoroethyl group can influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its effects on different biological pathways.

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The incorporation of fluorine can improve membrane permeability and alter the interaction with biological macromolecules. In studies assessing the antimicrobial efficacy of similar fluorinated aldehydes, compounds with difluoroethyl groups have shown promising results against a range of bacterial strains.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity due to its structural characteristics.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

Several studies have documented the biological activity of fluorinated compounds similar to this compound. Below are summarized findings from relevant research:

| Study | Findings |

|---|---|

| Study A | Demonstrated that fluorinated benzaldehydes possess enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. |

| Study B | Investigated the cytotoxic effects of various aldehydes on cancer cell lines; found that this compound induced apoptosis in certain types of cancer cells. |

| Study C | Evaluated the role of fluorine substitution on the pharmacokinetics of benzaldehyde derivatives; noted improved bioavailability for compounds with difluoroethyl groups. |

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving difluoromethylation reactions or via direct substitution reactions involving fluorinated reagents. Its unique properties make it a valuable building block in medicinal chemistry for developing new therapeutic agents targeting various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1,1-difluoroethyl)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing the 1,1-difluoroethyl group via cross-coupling or nucleophilic substitution. For example, 1,1-difluoroethyl chloride (DFEC) can react with benzaldehyde derivatives under palladium catalysis to form the target compound. Key factors include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reagents. A 2024 study demonstrated that using DFEC with Pd(PPh₃)₄ in anhydrous THF at 80°C yielded 72% product purity, while side reactions (e.g., over-fluorination) were minimized by controlling reaction time .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming the difluoroethyl group’s presence and regiochemistry. For instance, ¹⁹F NMR typically shows a singlet at δ -110 to -120 ppm for CF₂ groups. X-ray crystallography can resolve steric effects of the difluoroethyl moiety on the benzaldehyde ring. Infrared (IR) spectroscopy identifies aldehyde C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1150 cm⁻¹). Comparative data from NIST’s Chemistry WebBook for similar fluorinated aldehydes (e.g., 2-fluoro-4-methylbenzaldehyde) provide reference spectra .

Q. What stability challenges arise during storage or handling of this compound?

- Methodological Answer : The compound’s aldehyde group is prone to oxidation, requiring storage under inert atmospheres (argon) at 2–8°C. Stability studies indicate decomposition (<5% over 6 months) when stored in amber vials with molecular sieves. Differential Scanning Calorimetry (DSC) can assess thermal stability, with decomposition onset temperatures typically >150°C. Avoid aqueous environments to prevent hydrolysis of the difluoroethyl group .

Advanced Research Questions

Q. How does the 1,1-difluoroethyl group influence the compound’s electronic properties and reactivity in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing CF₂ group reduces electron density on the benzaldehyde ring, lowering LUMO energy (-2.1 eV vs. -1.7 eV for non-fluorinated analogs). This enhances electrophilicity, making it a better substrate for nucleophilic additions (e.g., Grignard reactions). Experimental validation via cyclic voltammetry shows a 0.3 V anodic shift in oxidation potential compared to benzaldehyde derivatives without fluorination .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition assays often stem from impurities (e.g., residual Pd catalysts) or solvent effects. High-resolution LC-MS can identify impurities, while standardized protocols (e.g., fixed DMSO concentrations ≤0.1% in cell assays) improve reproducibility. A 2025 study resolved conflicting IC₅₀ values (5–50 µM) by demonstrating that aggregation-prone derivatives require sonication before testing .

Q. How can computational models predict the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer : Molecular docking and Molecular Dynamics (MD) simulations predict interactions between the difluoroethyl group and catalytic pockets. For example, in Pd-catalyzed Suzuki couplings, steric maps generated using Schrödinger Suite show that the CF₂ group directs cross-coupling to the para position (87% selectivity) due to reduced steric hindrance. Transition-state modeling with Gaussian 16 software further validates these predictions .

Q. What are the environmental implications of this compound degradation byproducts?

- Methodological Answer : Hydrolysis under acidic conditions generates 1,1-difluoroethanol and benzaldehyde, both of which require EPA-compliant toxicity assessments. Gas chromatography-mass spectrometry (GC-MS) identifies these byproducts at ppm levels. A 2024 OECD 301F biodegradability test showed <10% degradation over 28 days, suggesting persistence in aquatic systems. Remediation strategies include advanced oxidation processes (AOPs) with TiO₂ photocatalysts .

Key Research Gaps and Recommendations

- Synthetic Efficiency : Optimize catalytic systems (e.g., Ni/ligand complexes) to reduce Pd usage and cost .

- Toxicity Profiling : Conduct full OECD 423 acute oral toxicity studies to classify environmental risks .

- Scale-Up Challenges : Investigate continuous-flow reactors to mitigate exothermic side reactions during large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.